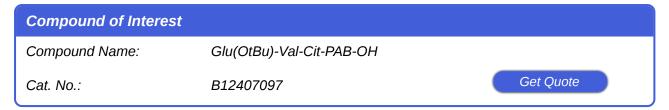


Application Notes and Protocols for Glu(OtBu)-Val-Cit-PAB-OH

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the storage, handling, and utilization of the peptide linker **Glu(OtBu)-Val-Cit-PAB-OH**, a critical component in the development of antibody-drug conjugates (ADCs). The protocols outlined below are intended to ensure the integrity and optimal performance of the linker in research and preclinical studies.

Product Information

Chemical Name: tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

Molecular Formula: C27H44N6O7

Structure: The **Glu(OtBu)-Val-Cit-PAB-OH** linker is a third-generation advancement in ADC technology.[1] It incorporates a glutamic acid (Glu) residue with a tert-butyl (OtBu) protecting group, a valine-citrulline (Val-Cit) dipeptide cleavable by cathepsin B, and a self-immolative para-aminobenzyl alcohol (PAB-OH) spacer.[1] This design aims to enhance plasma stability and improve the therapeutic index of ADCs.[2][3]

Storage and Handling



Proper storage and handling are crucial to maintain the stability and reactivity of **Glu(OtBu)-Val-Cit-PAB-OH**.

Table 1: Recommended Storage Conditions

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C to -80°C	> 4 weeks (long-term)	Keep in a tightly sealed container, protected from light and moisture.[4][5]
4°C	< 4 weeks (short- term)	Ensure the container is well-sealed and protected from light.	
In Solution	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents for stock solutions.[4]
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.[4][6][7]	

Handling Precautions:

- Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.
- Environment: Handle the lyophilized powder in a clean, dry, and well-ventilated area to minimize exposure and moisture absorption.
- Weighing: If weighing is necessary, do so quickly in a controlled environment to prevent the hygroscopic powder from absorbing moisture.



 Reconstitution: Bring the vial to room temperature before opening to reduce moisture condensation. Reconstitute using a suitable anhydrous solvent such as dimethyl sulfoxide (DMSO).[4]

Stability Profile

The incorporation of a glutamic acid residue enhances the stability of the Val-Cit linker, particularly in rodent plasma where the traditional Val-Cit linker shows instability due to carboxylesterase activity.[3][8][9]

Table 2: Comparative Plasma Stability of Val-Cit vs. Glu-Val-Cit (EVCit) Linkers in ADCs

Linker	Species	Stability Metric	Result	Reference
Val-Cit (VCit)	Mouse	% Payload Loss (14 days)	>95%	[10]
Glu-Val-Cit (EVCit)	Mouse	% Payload Loss (14 days)	Almost no cleavage	[9][10]
Val-Cit (VCit)	Mouse	Half-life	~2 days	[3]
Glu-Val-Cit (EVCit)	Mouse	Half-life	~12 days	[3]
Val-Cit (VCit)	Human	Half-life	~230 days	[11]
Glu-Val-Cit (EVCit)	Human	% Degradation (28 days)	No significant degradation	[10]

Experimental Protocols Reconstitution of Glu(OtBu)-Val-Cit-PAB-OH

Objective: To prepare a stock solution of the linker for subsequent conjugation reactions.

Materials:

Glu(OtBu)-Val-Cit-PAB-OH (lyophilized powder)



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, RNase/DNase-free microcentrifuge tubes

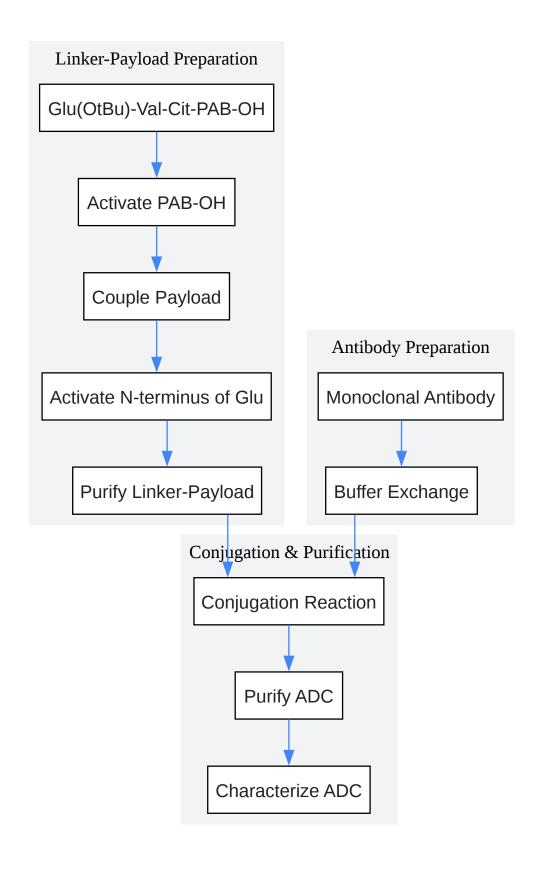
Procedure:

- Allow the vial of lyophilized Glu(OtBu)-Val-Cit-PAB-OH to equilibrate to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Gently vortex or sonicate the vial to ensure complete dissolution of the peptide.
- Visually inspect the solution to ensure there are no particulates.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended in Table 1.

General Protocol for Antibody-Drug Conjugation

Objective: To conjugate **Glu(OtBu)-Val-Cit-PAB-OH** to a monoclonal antibody (mAb). This protocol assumes the PAB-OH group will be activated (e.g., to a p-nitrophenyl carbonate) for reaction with a payload, and the N-terminus of the glutamic acid will be activated (e.g., as an NHS ester) for reaction with lysine residues on the antibody.





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Workflow for ADC Synthesis.



Materials:

- Monoclonal antibody (mAb)
- Activated linker-payload construct (e.g., SuO-Glu(OtBu)-Val-Cit-PAB-Payload)
- Conjugation buffer (e.g., PBS, pH 7.4)
- Organic co-solvent (e.g., DMSO)
- Purification system (e.g., size-exclusion chromatography SEC)

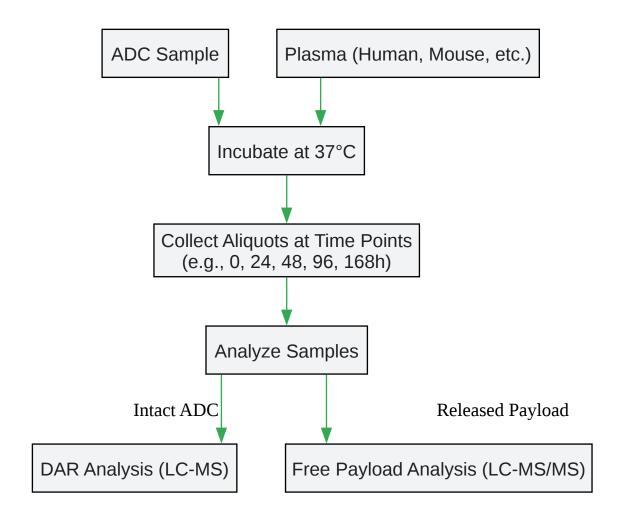
Procedure:

- Antibody Preparation: Prepare the mAb in the conjugation buffer at a known concentration.
- Linker-Payload Preparation: Dissolve the activated linker-payload in a minimal amount of a compatible organic solvent like DMSO.
- Conjugation: Add the dissolved linker-payload to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 1-4 hours).
- Purification: Remove unconjugated linker-payload and other impurities by purifying the ADC using SEC or another suitable chromatography method.
- Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC in plasma from different species.





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Plasma Stability Assay Workflow.

Materials:

- Purified ADC
- Plasma (e.g., human, mouse, rat)
- Incubator at 37°C
- Analytical instruments (LC-MS, LC-MS/MS)

Procedure:

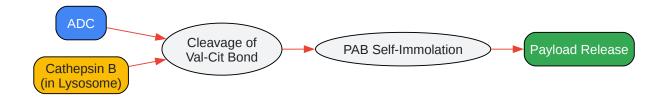
• Incubate the ADC in plasma at 37°C.



- At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
- Analyze the aliquots to determine the amount of intact ADC and released payload.
 - Intact ADC Analysis: Use LC-MS to measure the average DAR at each time point. A decrease in DAR indicates linker cleavage.
 - Released Payload Analysis: Precipitate proteins from the plasma samples and quantify the free payload in the supernatant using LC-MS/MS.
- Calculate the rate of payload release and the half-life of the ADC in plasma.

Cathepsin B Cleavage Assay

Objective: To confirm the susceptibility of the linker to cleavage by cathepsin B.



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Mechanism of Payload Release.

Materials:

- Purified ADC
- Recombinant human cathepsin B
- Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
- Incubator at 37°C
- Analytical instrument (LC-MS or HPLC)



Procedure:

- Activate cathepsin B according to the manufacturer's instructions.
- Incubate the ADC with activated cathepsin B in the assay buffer at 37°C.
- At various time points, stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation).
- Analyze the samples by LC-MS or HPLC to quantify the amount of released payload.
- Determine the rate of enzymatic cleavage.

Conclusion

The **Glu(OtBu)-Val-Cit-PAB-OH** linker offers a strategic advantage in ADC development by enhancing plasma stability, particularly in preclinical mouse models. Adherence to the recommended storage, handling, and experimental protocols is essential for obtaining reliable and reproducible results, ultimately contributing to the successful development of more effective and safer targeted cancer therapies.

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